N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide
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Overview
Description
2-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the core pyrazoloquinoline structure, followed by the introduction of the ethylphenyl and methoxyphenyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond and formation of carboxylic acids and amines.
Scientific Research Applications
2-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrazoloquinoline derivatives with different substituents, such as:
- 2-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
- 2-(4-ethylphenyl)-N-[(3-hydroxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
These compounds may share some chemical properties and biological activities but differ in their specific interactions and applications due to variations in their substituents.
Properties
Molecular Formula |
C27H24N4O3 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c1-3-17-7-10-20(11-8-17)31-27(33)23-16-28-24-12-9-19(14-22(24)25(23)30-31)26(32)29-15-18-5-4-6-21(13-18)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32) |
InChI Key |
HXRICRLQSGRMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC |
Origin of Product |
United States |
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